molecular formula C9H9NO B14668768 Acetamide, N-(phenylmethylene)- CAS No. 37800-54-7

Acetamide, N-(phenylmethylene)-

Cat. No.: B14668768
CAS No.: 37800-54-7
M. Wt: 147.17 g/mol
InChI Key: GSCHGJHGWHYVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(phenylmethylene)- (IUPAC name: N-(4-{[(E)-phenylmethylidene]amino}phenyl)acetamide) is a substituted acetamide derivative characterized by a benzylidene (phenylmethylene) group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol . The compound features a conjugated system formed by the acetamide’s carbonyl group and the benzylidene moiety, which may influence its electronic properties and reactivity. This structure is typically synthesized via condensation reactions between aromatic amines and aldehydes, followed by acetylation .

Properties

CAS No.

37800-54-7

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

N-benzylideneacetamide

InChI

InChI=1S/C9H9NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

GSCHGJHGWHYVOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetamide, N-(phenylmethylene)- can be synthesized through the condensation reaction between acetamide and benzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for Acetamide, N-(phenylmethylene)- are not well-documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of N-benzylacetamide.

    Substitution: Formation of substituted benzylideneacetamides.

Scientific Research Applications

Acetamide, N-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(phenylmethylene)- involves its interaction with specific molecular targets. The imine group can participate in nucleophilic addition reactions, while the phenylmethylene group can engage in aromatic interactions. These interactions can influence the compound’s biological activity and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Acetanilide (N-phenylacetamide)
  • Formula: C₈H₉NO; MW: 135.17 g/mol
  • Structure : Lacks the benzylidene group; instead, a simple phenyl group is directly attached to the acetamide nitrogen.
  • Properties : Lower molecular weight and reduced conjugation compared to N-(phenylmethylene)-acetamide. Historically used as an analgesic but phased out due to toxicity .
N-(4-Aminophenyl)acetamide
  • Formula : C₈H₁₀N₂O; MW : 166.18 g/mol
  • Structure: Contains an amino (-NH₂) group on the phenyl ring.
  • Properties: The electron-donating amino group enhances solubility in polar solvents and alters reactivity in electrophilic substitution reactions .
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide
  • Formula: C₉H₇F₄NO₂; MW: 237.16 g/mol
  • Structure : Fluorine and trifluoromethoxy substituents introduce strong electron-withdrawing effects.

Derivatives with Extended Conjugation

N-(4-Isopropylphenyl)acetamide
  • Formula: C₁₁H₁₅NO; MW: 177.24 g/mol
  • Structure : Features an isopropyl group on the phenyl ring.
  • Properties : The bulky isopropyl group may hinder crystallization and reduce solubility compared to N-(phenylmethylene)-acetamide .
N-[[(Ethenyloxy)amino]phenylmethylene]-2,2,2-trifluoroacetamide
  • Formula : C₁₁H₉F₃N₂O₂; MW : 258.20 g/mol
  • Structure : Incorporates a trifluoroacetamide group and an ethenyloxy substituent.

Complex Derivatives with Heterocyclic Moieties

N-(α-(1-Methyl-1-piperidinoethyl)benzylidene)-2-phenylacetamide hydrochloride
  • Formula : C₂₃H₂₉ClN₂O; MW : 384.95 g/mol
  • Structure : Combines benzylidene, phenylacetamide, and a piperidine ring.
  • Properties : The charged piperidine moiety increases water solubility and may enhance binding to biological targets .

Physicochemical and Functional Comparison

Table 1: Key Properties of Acetamide, N-(phenylmethylene)- and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Acetamide, N-(phenylmethylene)- C₁₅H₁₄N₂O 238.29 Benzylidene, phenyl Conjugated system, moderate lipophilicity
Acetanilide C₈H₉NO 135.17 Phenyl Low solubility, historical toxicity
N-(4-Aminophenyl)acetamide C₈H₁₀N₂O 166.18 Amino-phenyl Enhanced polarity, reactivity
N-(5-Fluoro-2-(trifluoromethoxy)phenyl)acetamide C₉H₇F₄NO₂ 237.16 Fluoro, trifluoromethoxy High metabolic stability
N-[[(Ethenyloxy)amino]phenylmethylene]-trifluoroacetamide C₁₁H₉F₃N₂O₂ 258.20 Trifluoro, ethenyloxy Increased lipophilicity

Q & A

Q. What are the common synthetic routes for preparing Acetamide, N-(phenylmethylene)- and its derivatives?

Acetamide, N-(phenylmethylene)- derivatives are typically synthesized via condensation reactions between benzaldehyde (or substituted benzaldehydes) and acetamide precursors. For example, N,N′-(Phenylmethylene)bis(2-(4-chlorophenyl)acetamide) was synthesized by reacting 2-(4-chlorophenyl)acetamide with benzaldehyde under reflux conditions, yielding 52% product (Method 1) . Key parameters include solvent choice (e.g., DMSO), temperature control, and stoichiometric ratios. Characterization via 1H^1H NMR (e.g., δ 8.88 ppm for imine protons) and LC-MS (e.g., m/z 427.1 [M+H]+^+) confirms structural integrity .

Q. Which analytical techniques are critical for characterizing Acetamide, N-(phenylmethylene)- derivatives?

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR identifies proton environments, such as imine protons (δ 8.88 ppm) and aromatic protons (δ 7.25–7.41 ppm) in N,N′-(Phenylmethylene)bis(2-(4-chlorophenyl)acetamide) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and purity (e.g., m/z 427.1 [M+H]+^+ for compound 32) .
  • X-ray Crystallography (if applicable): Resolves crystal structures for derivatives with complex stereochemistry .

Q. What safety protocols are essential when handling Acetamide derivatives in the lab?

  • Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
  • Waste Disposal: Segregate hazardous waste (e.g., chlorinated byproducts) and collaborate with certified disposal services .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the spectroscopic properties of Acetamide, N-(phenylmethylene)- derivatives?

Substituents like -Cl, -CF3_3, and -OCH3_3 alter electronic environments, affecting NMR and LC-MS data. For instance:

  • Electron-withdrawing groups (e.g., -CF3_3): Deshield aromatic protons, shifting signals downfield (e.g., δ 7.41–7.25 ppm in compound 44) .
  • Electron-donating groups (e.g., -OCH3_3): Shield protons, upfield shifts observed in compound 46 . Computational studies (e.g., DFT) can predict these shifts by modeling electron density distribution.

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

  • Dose-Response Studies: Establish concentration-dependent effects (e.g., using assays like MTT for cytotoxicity) .
  • Structural Modifications: Compare analogs with varied substituents (e.g., compound 44 vs. 47) to isolate functional group contributions to activity .
  • Meta-Analysis: Cross-reference data across studies to identify outliers or methodological inconsistencies (e.g., solvent effects on solubility).

Q. How can computational modeling guide the design of Acetamide, N-(phenylmethylene)- derivatives with enhanced bioactivity?

  • Molecular Docking: Predict binding affinities to target proteins (e.g., enzymes or receptors) by simulating ligand-receptor interactions.
  • QSAR Models: Relate substituent properties (e.g., Hammett σ constants) to biological endpoints (e.g., IC50_{50} values) .
  • ADMET Prediction: Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP for membrane permeability) .

Methodological Challenges and Solutions

Q. Why might LC-MS data show discrepancies between calculated and observed molecular weights?

  • Ionization Efficiency: ESI-MS may underrepresent low-polarity derivatives; optimize ionization parameters (e.g., solvent additives).
  • Adduct Formation: Sodium/potassium adducts (e.g., [M+Na]+^+) require careful interpretation; use high-resolution MS to distinguish isotopic patterns .

Q. How to address low yields in condensation reactions for Acetamide derivatives?

  • Catalyst Optimization: Screen Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance imine formation.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve reactivity compared to DMSO .
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.